3-Bromopropyl pyrrolidine-1-carboxylate
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Overview
Description
3-Bromopropyl pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromopropyl pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with 3-bromopropyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromopropyl pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.
Reduction: The carbonyl group in the carboxylate moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyrrolidine derivatives with various functional groups.
Oxidation: The major products are pyrrolidone derivatives.
Reduction: The major products are alcohol derivatives of pyrrolidine.
Scientific Research Applications
3-Bromopropyl pyrrolidine-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromopropyl pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrrolidine ring can interact with receptor sites, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloropropyl pyrrolidine-1-carboxylate
- 3-Iodopropyl pyrrolidine-1-carboxylate
- 3-Fluoropropyl pyrrolidine-1-carboxylate
Uniqueness
3-Bromopropyl pyrrolidine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atom is larger and more polarizable, which can influence the compound’s interaction with molecular targets and its overall pharmacokinetic properties.
Properties
CAS No. |
823226-20-6 |
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Molecular Formula |
C8H14BrNO2 |
Molecular Weight |
236.11 g/mol |
IUPAC Name |
3-bromopropyl pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C8H14BrNO2/c9-4-3-7-12-8(11)10-5-1-2-6-10/h1-7H2 |
InChI Key |
UPMBXDNVHFRRQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)OCCCBr |
Origin of Product |
United States |
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